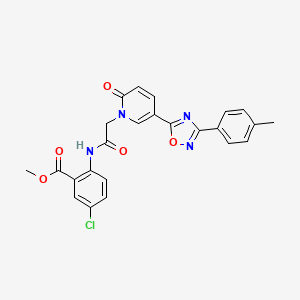

methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 5-chloro-2-[[2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O5/c1-14-3-5-15(6-4-14)22-27-23(34-28-22)16-7-10-21(31)29(12-16)13-20(30)26-19-9-8-17(25)11-18(19)24(32)33-2/h3-12H,13H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUHVMDSRONBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate typically involves multi-step reactions combining both organic and organometallic chemistry techniques. Key steps may include:

Formation of the Oxadiazole Ring: : Cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Construction of the Pyridin-2(1H)-one Moiety: : This could involve the reaction of a suitable amide or ketone with a chlorinated pyridine precursor under specific dehydrating conditions.

Amide Bond Formation: : Coupling of the oxadiazole and pyridin-2(1H)-one intermediates through amide bond formation, typically using activating agents like carbodiimides or coupling reagents such as HATU.

Industrial Production Methods

While laboratory-scale synthesis might focus on precision and yield optimization, industrial production scales up these reactions, emphasizing cost efficiency and environmental safety. High-throughput methods like flow chemistry or microwave-assisted synthesis could be employed to streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical transformations, including:

Substitution Reactions: : The chlorinated benzoate moiety allows for nucleophilic aromatic substitution (SNAr) reactions.

Oxidation-Reduction Reactions: : The oxadiazole and pyridin-2(1H)-one rings can engage in redox reactions under suitable conditions.

Hydrolysis: : The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: : Often carried out with nucleophiles like amines or thiols under mild to moderate conditions.

Oxidation: : Using agents like potassium permanganate or osmium tetroxide.

Reduction: : Achieved using hydride donors such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The specific products depend on the reaction type but could include various substituted derivatives, oxidized forms, or hydrolyzed fragments.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate) exhibit significant antimicrobial properties. A study on related benzamides demonstrated their effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggested that modifications in the oxadiazole moiety could enhance antimicrobial efficacy .

Anti-inflammatory Potential

In silico studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory pathways. Molecular docking studies indicated that the compound could bind effectively to the active site of 5-LOX, thereby inhibiting its activity and reducing inflammation . This positions it as a candidate for further development in anti-inflammatory therapies.

Anticancer Properties

Preliminary investigations into the anticancer potential of related compounds have shown promising results. For instance, compounds containing oxadiazole rings have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress . The specific mechanisms by which methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate exerts anticancer effects require further exploration.

Synthesis of Functional Materials

The unique chemical structure of methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate enables its use as a building block in the synthesis of advanced materials. Its ability to form coordination complexes with metal ions can be utilized in developing novel catalysts or sensors .

Photophysical Properties

Compounds with similar structures have been investigated for their photophysical properties, which can be harnessed in optoelectronic devices. The incorporation of oxadiazole units has been linked to enhanced light absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Mechanism of Action

The compound likely exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole and pyridin-2(1H)-one rings can form hydrogen bonds and π-π interactions, facilitating strong and specific binding to biological macromolecules. Pathways involved might include inhibition of enzymatic activity or modulation of receptor functions, ultimately affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Recent Studies

Compound A : Methyl 4-(2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate

- Key Differences :

- The benzoate ester is substituted at position 4 instead of position 5 .

- The oxadiazole ring carries a 4-chlorophenyl group instead of p-tolyl.

- Positional isomerism on the benzoate may affect steric interactions in biological systems.

Compound B : Methyl 2-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamido}benzoate

- Key Differences: The pyridinone ring is substituted at position 3 with a phenyl-oxadiazole group, unlike position 5 in the target compound. The oxadiazole lacks a p-tolyl substituent, bearing a simple phenyl group instead.

- Implications: The absence of a methyl group reduces lipophilicity, which may decrease membrane permeability. Substitution at pyridinone position 3 could modify hydrogen-bonding interactions with targets.

Comparative Data Table

Functional Group Analysis

- 1,2,4-Oxadiazole Ring :

- Pyridinone Ring: Substitution at position 5 (target) vs. position 3 (Compound B) alters the molecule’s dipole moment, affecting binding to enzymes like acetylcholinesterase (hypothesized for pesticidal activity) .

- Chloro Substituent :

- The 5-Cl on the benzoate in the target compound may improve stability against metabolic degradation relative to Compound A’s 4-Cl benzoate .

Biological Activity

Methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate (CAS Number: 1112408-70-4) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate is with a molecular weight of 478.9 g/mol. The structural complexity of this compound includes a benzoate moiety, an oxadiazole ring, and a pyridine derivative which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance:

- Cytotoxicity : Compounds similar to methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate have shown cytotoxic effects against various cancer cell lines. For example, compounds in the same class demonstrated IC values in the micromolar range against human breast adenocarcinoma (MCF-7 and MDA-MB-231) and melanoma (MEL-8) cell lines .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | MDA-MB-231 | 2.41 |

The mechanisms underlying the anticancer activity of methyl 5-chloro derivatives include:

- Induction of Apoptosis : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through activation of the p53 pathway and caspase cascade .

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs), which are crucial for tumor growth regulation .

Study on Anticancer Efficacy

A study published in MDPI highlighted several oxadiazole derivatives with enhanced biological potency compared to standard chemotherapeutics like doxorubicin. The study demonstrated that certain oxadiazole compounds exhibited greater cytotoxicity against leukemia cell lines when compared to traditional treatments .

Evaluation Against Mycobacterium tuberculosis

In addition to anticancer properties, some derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds showed promising IC values ranging from 3.73 to 4.00 µM, indicating potential as therapeutic agents against tuberculosis .

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole ring in this compound?

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization of acylhydrazides with activating agents. For example, phosphorous oxychloride (POCl₃) at 120°C efficiently promotes cyclization of substituted hydrazides to form oxadiazoles, as demonstrated in analogous syntheses of pyrazole-oxadiazole hybrids . Key steps include optimizing reaction time and stoichiometry to minimize side products.

Q. Which spectroscopic techniques are essential for structural confirmation?

A combination of IR, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) is critical. IR confirms carbonyl and amide bonds (e.g., 1680–1720 cm⁻¹ for C=O). ¹H NMR identifies proton environments (e.g., pyridinone NH at δ 10–12 ppm, aromatic protons in the p-tolyl group at δ 7.2–7.8 ppm). HRMS validates molecular weight with <2 ppm error .

Q. How can researchers verify regioselectivity in the pyridinone-acetamido linkage?

Regioselectivity is confirmed via NOESY or COSY NMR to identify spatial proximity between the pyridinone NH and acetamido carbonyl. X-ray crystallography of intermediates (e.g., hydrazide precursors) provides unambiguous structural evidence .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyclization step?

Low yields often stem from incomplete cyclization or side reactions. Systematic optimization includes:

- Temperature: Increasing to 130–140°C (if thermally stable) to accelerate cyclization .

- Catalyst: Adding a Lewis acid (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl .

- Solvent: Using polar aprotic solvents (e.g., DMF) to stabilize intermediates . Monitor progress via TLC or in-situ FTIR to terminate reactions at maximum conversion.

Q. How to resolve contradictions in NMR data for acetamido proton environments?

Discrepancies in NH proton shifts (e.g., δ 8.5 vs. 10.5 ppm) may arise from tautomerism or solvent effects. Deuterated DMSO stabilizes NH protons via hydrogen bonding, whereas CDCl₃ may induce broadening. Use variable-temperature NMR to observe dynamic effects and confirm tautomeric states .

Q. What mechanistic role does the p-tolyl-oxadiazole moiety play in biological activity?

The p-tolyl group enhances lipophilicity, improving membrane permeability, while the oxadiazole ring acts as a bioisostere for ester or amide groups, increasing metabolic stability. In analogous compounds, this moiety showed improved binding affinity to kinase targets (e.g., EGFR) due to π-π stacking with aromatic residues .

Q. How to design a scalable multi-step synthesis pathway for this compound?

A proposed pathway involves:

- Step 1: Synthesis of 5-chloro-2-aminobenzoate via nitration/reduction of methyl 5-chlorosalicylate .

- Step 2: Coupling with 2-(pyridinone-yl)acetic acid using EDC/HOBt .

- Step 3: Cyclization of the hydrazide intermediate with POCl₃ to form the oxadiazole . Purification at each step via column chromatography (silica gel, EtOAc/hexane) ensures >95% purity.

Methodological Considerations

Q. What analytical workflows are recommended for impurity profiling?

Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate impurities. High-resolution tandem MS (HRMS/MS) identifies degradation products (e.g., hydrolyzed esters or oxidized oxadiazoles) .

Q. How to evaluate the compound’s stability under physiological conditions?

Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 72 hours. Oxadiazole rings are prone to hydrolysis in acidic conditions, necessitating formulation in enteric coatings .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like COX-2 or PARP. The p-tolyl group’s hydrophobicity and oxadiazole’s hydrogen-bonding capacity are critical for binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.